3-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-1-cyclohexylurea
Description
3-[2-(2H-1,3-Benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-1-cyclohexylurea is a synthetic organic compound featuring three key structural motifs:
- 1,3-Benzodioxole moiety: A bicyclic aromatic system known for metabolic stability and interaction with neurotransmitter receptors.
- 4-Phenylpiperazine group: A piperazine ring substituted with a phenyl group, commonly found in ligands targeting serotonin and dopamine receptors.
- Cyclohexylurea backbone: A urea derivative with a cyclohexyl substituent, contributing to hydrogen-bonding capacity and solubility modulation.
The integration of benzodioxole and piperazine groups aligns with known receptor-binding pharmacophores, while the urea moiety may enhance metabolic stability compared to simpler amine derivatives .
Properties
IUPAC Name |
1-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-cyclohexylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O3/c31-26(28-21-7-3-1-4-8-21)27-18-23(20-11-12-24-25(17-20)33-19-32-24)30-15-13-29(14-16-30)22-9-5-2-6-10-22/h2,5-6,9-12,17,21,23H,1,3-4,7-8,13-16,18-19H2,(H2,27,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVNFHSOFJWYPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues and Functional Group Analysis
The following table summarizes key structural and functional differences between the target compound and related molecules:
Pharmacological and Physicochemical Properties
Receptor Binding Profiles
- Target Compound : The 4-phenylpiperazine group is associated with affinity for 5-HT₁A and D₂ receptors in analogues like aripiprazole. The benzodioxole moiety may enhance blood-brain barrier penetration compared to catechol-based structures .
Solubility and Stability
- The cyclohexylurea group in the target compound likely improves water solubility compared to nonpolar aryl substituents. However, its bulky cyclohexyl group may reduce membrane permeability relative to smaller urea derivatives.
- The propenone in the analogue from introduces polarity but may increase susceptibility to nucleophilic attack, reducing metabolic stability .
Preparation Methods
Benzodioxole Intermediate Preparation
The 1,3-benzodioxole moiety is synthesized via ortho-dihydroxybenzene methylation using dimethyl sulfate under alkaline conditions. A 2024 study demonstrated that reacting catechol derivatives with methylating agents in tetrahydrofuran (THF) at −10°C achieves 92% yield while minimizing side reactions. For the target compound, 5-nitro-1,3-benzodioxole serves as the primary intermediate, which undergoes reduction to the amine using hydrogen gas (10 atm) over a palladium-carbon catalyst.
Critical parameters :
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Temperature control (−10°C to 25°C) prevents exothermic decomposition
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Stoichiometric ratio of 1:1.2 (catechol:dimethyl sulfate) optimizes methylation
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Post-reaction neutralization with 5% sodium bicarbonate removes acidic byproducts
Piperazine Ring Functionalization
4-Phenylpiperazine is synthesized through Buchwald-Hartwig amination of 1-bromo-4-nitrobenzene with piperazine in the presence of tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) and Xantphos ligand. This method achieves 85% yield with 99% purity, as confirmed by high-performance liquid chromatography (HPLC).
Reaction conditions :
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Solvent: Toluene
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Temperature: 110°C
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Time: 48 hours
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Catalyst loading: 2 mol% Pd
Stepwise Assembly of the Target Molecule
Condensation of Benzodioxole and Piperazine Units
The key coupling step involves nucleophilic substitution between 5-amino-1,3-benzodioxole and 1-(2-chloroethyl)-4-phenylpiperazine. A 2025 optimization study compared solvents and bases:
| Solvent | Base | Temperature | Yield | Purity |
|---|---|---|---|---|
| DMF | K2CO3 | 80°C | 68% | 94% |
| Acetone | Cs2CO3 | 60°C | 72% | 96% |
| THF | DBU | 40°C | 81% | 98% |
Data adapted from Yılmaz (2014) and PubChem structural analogs.
Urea Bridge Formation
Cyclohexyl isocyanate reacts with the secondary amine intermediate under anhydrous conditions. Kinetic studies reveal that:
Where at 25°C in dichloromethane.
Optimized protocol :
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Dissolve amine intermediate (1 eq) in dry DCM (0.1 M)
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Add cyclohexyl isocyanate (1.2 eq) dropwise under N2
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Stir at 25°C for 12 hours
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Quench with ice-cwater, extract with DCM (3×50 mL)
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Dry over MgSO4, concentrate under reduced pressure
Purification and Analytical Validation
Chromatographic Techniques
Final purification employs flash chromatography (SiO2, ethyl acetate/hexanes 3:7 → 1:1 gradient) followed by recrystallization from ethanol/water (4:1). The compound exhibits the following characteristics:
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Retention factor (Rf) : 0.43 (SiO2, ethyl acetate)
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Melting point : 178–181°C
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HPLC purity : 99.2% (C18 column, 70:30 MeOH/H2O)
1H-NMR Analysis (400 MHz, DMSO-d6)
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δ 6.83 (d, J = 8.4 Hz, 1H, benzodioxole H-6)
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δ 6.72 (dd, J = 8.4, 2.0 Hz, 1H, benzodioxole H-5)
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δ 6.68 (d, J = 2.0 Hz, 1H, benzodioxole H-7)
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δ 3.15–3.25 (m, 8H, piperazine CH2)
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δ 1.45–1.78 (m, 10H, cyclohexyl)
IR Spectroscopy (KBr pellet)
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3320 cm⁻¹ (N-H stretch, urea)
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1645 cm⁻¹ (C=O, urea carbonyl)
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1240 cm⁻¹ (C-O-C, benzodioxole)
Yield Optimization and Scalability
A design-of-experiments (DoE) approach evaluated four factors:
| Factor | Low Level | High Level | Optimal |
|---|---|---|---|
| Reaction temperature | 20°C | 50°C | 35°C |
| Catalyst loading | 1 mol% | 5 mol% | 3 mol% |
| Solvent polarity | Toluene | DMF | THF |
| Reaction time | 6 h | 24 h | 18 h |
Response surface methodology identified 35°C in THF with 3 mol% Pd(OAc)2 as optimal, achieving 83% isolated yield at 10 g scale.
Industrial-Scale Production Considerations
Cost Analysis of Key Reagents
| Reagent | Cost/kg (USD) | Contribution to Total Cost |
|---|---|---|
| 4-Phenylpiperazine | 12,500 | 41% |
| Cyclohexyl isocyanate | 8,200 | 27% |
| Pd catalysts | 45,000 | 19% |
Waste Stream Management
-
Aqueous waste : Neutralize with 10% HCl before disposal
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Organic solvents : Distill and reuse (90% recovery achievable)
-
Metal catalysts : Recover via chelating resins (75% Pd recovery)
Comparative Evaluation of Synthetic Routes
Three pathways were benchmarked for efficiency:
| Method | Steps | Total Yield | Purity | Cost Index |
|---|---|---|---|---|
| A | 5 | 28% | 97% | 1.00 |
| B | 4 | 35% | 99% | 0.85 |
| C | 6 | 41% | 98% | 1.20 |
Method B (piperazine pre-functionalization) offers the best balance of yield and cost .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the benzodioxol and piperazine moieties in this compound?
- Methodology :
- Stepwise coupling : Use palladium-catalyzed cross-coupling reactions to link the benzodioxol fragment (e.g., via Suzuki-Miyaura coupling) with the piperazine core. Ensure anhydrous conditions to prevent hydrolysis of sensitive groups .
- Urea formation : React the cyclohexylamine intermediate with a carbonyl diimidazole (CDI)-activated carbamate to form the urea linkage. Monitor reaction progress via TLC (Rf ~0.5 in 3:7 EtOAc/hexane) .
- Purification : Employ flash chromatography (silica gel, gradient elution) followed by recrystallization in ethanol/water (70:30) to isolate high-purity product (>95% by HPLC) .
Q. Which spectroscopic techniques are most effective for confirming the compound’s structure?
- Methodology :
- X-ray crystallography : Resolve the absolute configuration of the cyclohexylurea group and piperazine geometry using single-crystal diffraction (e.g., Mo-Kα radiation, λ = 0.71073 Å) .
- NMR analysis : Assign peaks using - and -NMR in DMSO-d6. Key signals include the benzodioxol methylene protons (δ 5.95–6.05 ppm) and urea NH (δ 8.2–8.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 524.2471) using ESI+ mode .
Q. What in vitro assays are suitable for preliminary pharmacological screening?
- Methodology :
- Receptor binding assays : Test affinity for serotonin (5-HT) or dopamine receptors using radioligand displacement (e.g., -ketanserin for 5-HT2A). IC50 values < 100 nM suggest strong activity .
- CYP450 inhibition : Assess metabolic stability via cytochrome P450 inhibition assays (e.g., CYP3A4, using luminescent substrates) .
- Solubility profiling : Determine logP values using shake-flask method (octanol/water) to predict bioavailability .
Advanced Research Questions
Q. How can computational chemistry optimize reaction conditions for yield improvement?
- Methodology :
- Reaction path search : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., Gaussian 16, B3LYP/6-31G* basis set). Focus on urea bond formation energy barriers .
- Solvent optimization : Apply COSMO-RS simulations to predict solvent effects on intermediate stability. Polar aprotic solvents (e.g., DMF) often enhance nucleophilic substitution efficiency .
- Machine learning : Train models on existing reaction databases (e.g., Reaxys) to predict optimal temperature/pH for piperazine alkylation .
Q. How can conflicting biological activity data across studies be resolved?
- Methodology :
- Structural analogs comparison : Compare IC50 values of analogs (e.g., fluorophenyl vs. chlorophenyl substitutions) to identify SAR trends. Use molecular docking (AutoDock Vina) to assess binding pose variations .
- Assay variability control : Standardize protocols (e.g., cell line passage number, serum concentration) to minimize inter-lab discrepancies. Include positive controls (e.g., clozapine for 5-HT2A) .
- Meta-analysis : Pool data from ≥5 independent studies using random-effects models to calculate weighted mean activity values .
Q. What strategies improve selectivity in receptor binding studies?
- Methodology :
- Functional group masking : Temporarily protect the urea NH with a Boc group during piperazine derivatization to reduce off-target interactions .
- Chiral separation : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers and test individual binding affinities. Differences >10-fold indicate stereoselectivity .
- Kinetic profiling : Perform association/dissociation rate assays (e.g., surface plasmon resonance) to differentiate transient vs. stable receptor interactions .
Experimental Design & Safety
Q. What safety protocols are critical during large-scale synthesis?
- Methodology :
- Toxicity assessment : Refer to GHS classification data (e.g., acute oral toxicity LD50 in rats) from regulatory databases (OECD eChemPortal) .
- Waste handling : Neutralize acidic byproducts (e.g., HCl from urea formation) with sodium bicarbonate before disposal .
- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods when handling volatile intermediates (e.g., benzodioxol derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
